N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide” is a chemical compound . It has been mentioned in the context of various studies, including those related to anticonvulsant activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one study synthesized a compound that displayed remarkable anticonvulsant activities . Another study prepared noble ligands via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as single crystal X-ray diffraction method (SCXRDM) . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, one study involved the synthesis of a compound that displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in the mechanism of action of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, one study characterized the derivatives using different spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy .Scientific Research Applications
Herbicidal Activity of Benzamides
One study discusses "Dimethylpropynylbenzamides: A New Group of Herbicides," highlighting N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of benzamides with herbicidal activity against annual and perennial grasses. This suggests potential agricultural applications for similar compounds in controlling unwanted vegetation in crops, forage legumes, and certain turf grasses (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Pharmacological Research
Another study, "Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats," explores the effects of various compounds on binge eating behaviors, indicating a significant role of orexin-1 receptor mechanisms. This points to the importance of studying receptor interactions for compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, as it may offer insights into novel treatments for eating disorders (L. Piccoli et al., 2012).
Chemical Synthesis and Applications
Research on "Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides" by Ying Chen et al. (2023) details a more efficient ligand for copper-catalyzed coupling reactions, which is relevant to the synthesis of complex organic compounds. This demonstrates the continuous development in the field of synthetic organic chemistry, potentially applicable to the synthesis and modification of compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide (Ying Chen, Sailuo Li, Lanting Xu, D. Ma, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)14(20)6-7-18-15(21)16(22)19-9-11-4-5-12-13(8-11)24-10-23-12/h4-5,8,14,20H,6-7,9-10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKILXFVGYQTOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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